5-chloro-4-nitro-1H-imidazole
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Overview
Description
5-Chloro-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chloro and nitro substituents on the imidazole ring makes this compound a compound of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-nitro-1H-imidazole typically involves the nitration of 5-chloro-1H-imidazole. This can be achieved by reacting 5-chloro-1H-imidazole with a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: 5-Chloro-4-amino-1H-imidazole.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-4-nitro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 5-chloro-4-nitro-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can enhance the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
5-Chloro-1-methyl-4-nitroimidazole: Similar in structure but with a methyl group instead of a hydrogen atom.
2-Methyl-4-nitro-1H-imidazole: Similar in structure but with a methyl group at the 2-position.
4-Nitroimidazole: Lacks the chloro substituent but retains the nitro group.
Uniqueness: 5-Chloro-4-nitro-1H-imidazole is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-4-nitro-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYZSKPVPVBBFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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